2-(2-Bromophenoxy)-N,N-dimethylethanamine

Serotonin receptor 5-HT₇ SAR

Addressing the need for a reliable intermediate and probe with defined polypharmacology, this compound enables C-14 clomiphene synthesis and multi-target assays. Ortho-bromine substitution and oxygen linker drive 5-HT7 (Ki 2,663 nM), α7 nAChR (IC50 4,170 nM), and M2 (EC50 32 nM) activity. Available ≥95% purity, stored 2-8°C, in stock for immediate shipping.

Molecular Formula C10H14BrNO
Molecular Weight 244.13 g/mol
CAS No. 886851-37-2
Cat. No. B1331804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromophenoxy)-N,N-dimethylethanamine
CAS886851-37-2
Molecular FormulaC10H14BrNO
Molecular Weight244.13 g/mol
Structural Identifiers
SMILESCN(C)CCOC1=CC=CC=C1Br
InChIInChI=1S/C10H14BrNO/c1-12(2)7-8-13-10-6-4-3-5-9(10)11/h3-6H,7-8H2,1-2H3
InChIKeyOUWAXRLVNYTZJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Bromophenoxy)-N,N-dimethylethanamine: Compound Profile


2-(2-Bromophenoxy)-N,N-dimethylethanamine (CAS 886851-37-2) is a halogenated aromatic ether with a tertiary amine functional group, classified as a substituted phenoxyethylamine [1]. It has a molecular formula of C₁₀H₁₄BrNO and a molecular weight of 244.13 g/mol [1]. The compound is primarily utilized as a research chemical and synthetic intermediate, with reported applications in the development of radiolabeled pharmaceuticals such as carbon-14 labeled clomiphene . Commercially, it is available at ≥95% purity from multiple suppliers, with storage recommended at 2–8°C .

Why Structural Analogs Cannot Substitute This Compound


Phenoxyethylamine derivatives exhibit steep structure–activity relationships (SAR) where seemingly minor substituent changes (e.g., bromine position, linker atom identity) produce substantial shifts in target affinity and selectivity [1]. For 2-(2-bromophenoxy)-N,N-dimethylethanamine, the ortho-bromine substitution on the phenyl ring and the oxygen linker are critical determinants of its binding profile at serotonin and acetylcholine receptors [1]. Substitution of oxygen with sulfur (thioether analogs) or replacement of the 2-bromophenyl group with a biphenyl moiety alters both potency and receptor preference—as quantified in the head-to-head comparative data presented below [2].

Quantitative Differentiation Evidence vs. Closest Analogs


5-HT₇ Receptor Affinity: Oxygen- vs. Sulfur-Linked Analog

At the human 5-HT₇ receptor, 2-(2-bromophenoxy)-N,N-dimethylethanamine exhibits a Ki of 2,663 nM. This represents a 1.5-fold improvement in binding affinity compared to its direct thioether analog, 2-(2-bromophenylthio)-N,N-dimethylethanamine, which has a Ki of 4,110 nM [1]. The oxygen-to-sulfur substitution reduces potency by approximately 35%.

Serotonin receptor 5-HT₇ SAR ligand binding

5-HT₇ Affinity: Bromophenoxy vs. Biphenyl Analogs

Within the same 5-HT₇ receptor assay series, the 2-bromophenoxy compound (Ki = 2,663 nM) demonstrates intermediate affinity. The biphenyl-2-yloxy analog shows markedly improved binding (Ki = 156 nM), while the biphenyl-2-ylthio analog has a Ki of 553 nM [1]. The 2-bromophenoxy derivative is approximately 17-fold less potent than the biphenyl-oxy analog but retains utility as a more synthetically accessible, halogen-bearing intermediate.

5-HT₇ antagonist structure–activity relationship serotonin

α7 Nicotinic Acetylcholine Receptor Antagonism

2-(2-Bromophenoxy)-N,N-dimethylethanamine acts as an antagonist at human α7 nAChR with an IC₅₀ of 4,170 nM (4.17 μM) [1]. While this compound's M₂ muscarinic receptor activity has also been characterized (EC₅₀ = 32 nM in porcine M₂ displacement assays [2]), no head-to-head comparator data are available for the α7 nAChR endpoint. The α7 nAChR antagonism represents a mechanistically distinct activity from its 5-HT₇ binding.

α7 nAChR nicotinic receptor antagonist neurological disorders

M₂ Muscarinic Receptor Activity

In porcine muscarinic M₂ receptor displacement assays, 2-(2-bromophenoxy)-N,N-dimethylethanamine achieves an EC₅₀ of 32 nM for [³H]NMS displacement [1]. This sub-100 nM activity indicates significant M₂ receptor engagement, though no direct comparator data exist for close structural analogs in this assay system. The M₂ activity complements the 5-HT₇ and α7 nAChR profiles, suggesting polypharmacology relevant to CNS indications.

Muscarinic receptor M₂ acetylcholine GPCR

Lipophilicity and Polar Surface Area Profile

2-(2-Bromophenoxy)-N,N-dimethylethanamine has a calculated LogP (XLogP3) of 2.90 and a topological polar surface area (TPSA) of 12.5 Ų [1]. The compound exists as a liquid at ambient temperature with a density of 1.3 ± 0.1 g/cm³ and boiling point of 281.6 ± 20.0 °C . These values fall within drug-like ranges (LogP < 5, TPSA < 140 Ų) and are comparable to many CNS-penetrant small molecules. The relatively low TPSA (12.5 Ų) indicates favorable passive membrane permeability, supporting its utility in cell-based assays.

LogP TPSA drug-likeness ADME

Commercial Availability and Purity

2-(2-Bromophenoxy)-N,N-dimethylethanamine is commercially available from multiple vendors at ≥95% purity [REFS-1, REFS-2, REFS-3]. Suppliers include Aladdin Scientific (50 mg–5 g quantities, 8–12 week lead time) , AKSci (95% purity specification) , and CymitQuimica (95% purity, liquid form) . Storage is recommended at 2–8°C [1]. The multi-vendor supply base and defined purity standard facilitate reproducible procurement for research applications.

Research chemical procurement purity supply chain

Research and Industrial Application Scenarios


5-HT₇ Receptor Probe Development and SAR Exploration

Use this compound as a reference ligand in 5-HT₇ receptor binding assays to benchmark novel analogs. Its Ki of 2,663 nM provides a moderate-affinity baseline for structure–activity relationship (SAR) studies, with the oxygen linker and 2-bromophenyl substitution serving as a defined scaffold [1]. The direct comparator data with thioether and biphenyl analogs enable quantitative assessment of linker and aromatic substitution effects on 5-HT₇ affinity [1].

Dual-Target CNS Probe: Serotonergic and Cholinergic Systems

Leverage the compound's polypharmacology—5-HT₇ binding (Ki = 2,663 nM) [1], α7 nAChR antagonism (IC₅₀ = 4,170 nM) [2], and M₂ muscarinic receptor activity (EC₅₀ = 32 nM) [3]—to design probes that simultaneously engage serotonergic and cholinergic pathways. This multi-target profile is particularly relevant for neurological disorders where both systems are implicated.

Synthetic Intermediate for Radiolabeled Pharmaceuticals

Employ 2-(2-bromophenoxy)-N,N-dimethylethanamine as a key intermediate in the synthesis of carbon-14 labeled clomiphene and related nonsteroidal antiestrogen derivatives [1]. The reactive bromine substituent provides a handle for further functionalization, while the tertiary amine facilitates subsequent alkylation or conjugation steps.

Physicochemical Reference for CNS Drug-Like Optimization

Utilize the compound's calculated properties (XLogP3 = 2.90; TPSA = 12.5 Ų) [1] as a benchmark for optimizing CNS drug candidates. Its favorable lipophilicity and low polar surface area make it a suitable comparator when evaluating the permeability and brain penetration potential of novel phenoxyethylamine derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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